molecular formula C21H21FN4O3 B2838209 7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415632-26-5

7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2838209
CAS No.: 2415632-26-5
M. Wt: 396.422
InChI Key: PICCEPCLBWODTG-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazolinone ring, a piperidine ring attached to the quinazolinone, and a pyridine ring with a methyl group and an oxo group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions involving suitable leaving groups.

    Incorporation of the Pyridine Ring: The pyridine ring with the methyl and oxo groups can be introduced through condensation reactions with appropriate pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles or electrophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.

Scientific Research Applications

7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Fluorinated Compounds: Compounds with fluorine atoms at different positions.

    Piperidine Derivatives: Compounds with piperidine rings attached to different cores.

Uniqueness

The uniqueness of 7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-24-8-2-3-17(19(24)27)21(29)25-9-6-14(7-10-25)12-26-13-23-18-11-15(22)4-5-16(18)20(26)28/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICCEPCLBWODTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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